molecular formula C10H9NO3 B6202205 methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate CAS No. 2091561-37-2

methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Cat. No.: B6202205
CAS No.: 2091561-37-2
M. Wt: 191.18 g/mol
InChI Key: WLSOCUNOYXQMHU-UHFFFAOYSA-N
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Description

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (CAS: 1508578-08-2) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine ring system. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . The structure includes a ketone group at position 7 and a methyl ester moiety at position 2.

Properties

CAS No.

2091561-37-2

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-oxo-5,6-dihydrocyclopenta[b]pyridine-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-6-3-5-8(12)9(6)11-7/h2,4H,3,5H2,1H3

InChI Key

WLSOCUNOYXQMHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(CCC2=O)C=C1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . This method provides high yield and excellent chemoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes steps such as purification and quality control to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like t-BuOOH.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups.

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH at 25°C in water.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields higher oxidation state products, while reduction results in lower oxidation state products.

Scientific Research Applications

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate with analogous compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Cyclopenta[b]pyridine 2-COOCH₃, 7-Oxo 191.18 Ester, Ketone
4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine Cyclopenta[b]pyridine 4-Ph, 2-Thiophene-3-yl ~275–310 (estimated) Aromatic, Heteroaromatic
(5S)-6-(5-Chloropyridin-2-yl)-7-oxo-pyrrolo[3,4-b]pyrazin-5-yl methylpiperazine carboxylate Pyrrolo[3,4-b]pyrazine 5-Methylpiperazine, 6-(5-Cl-pyridinyl), 7-Oxo ~450–470 (estimated) Amide, Ketone, Chloropyridine
Cantleyine (Methyl 6-hydroxy-7-methyl-cyclopenta[c]pyridine-4-carboxylate) Cyclopenta[c]pyridine 4-COOCH₃, 6-OH, 7-CH₃ ~207 (estimated) Ester, Hydroxyl, Methyl
Key Observations:

Core Heterocycle Variations: The target compound and derivatives in share the cyclopenta[b]pyridine backbone, while cantleyine is a positional isomer with a cyclopenta[c]pyridine core. The pyrrolo-pyrazine compound represents a distinct heterocyclic system. Positional isomerism (e.g., [b] vs.

Substituent Impact: Aromatic vs. Polar Groups: Derivatives in feature bulky aryl/thiophene substituents, enhancing hydrophobicity. Hydroxyl vs. Ketone: Cantleyine’s 6-OH group enables stronger hydrogen bonding compared to the 7-oxo group in the target compound, influencing crystallization behavior .

Physicochemical Properties

  • Polarity : The target compound’s ester and ketone groups render it moderately polar, whereas aryl-substituted derivatives are more lipophilic. Cantleyine’s hydroxyl group further increases polarity.
  • Crystallography : Derivatives in form colorless solids or yellow crystals, suggesting well-defined crystal lattices. The target compound’s crystallographic data are unspecified, but tools like SHELX could elucidate its packing motifs.

Biological Activity

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (CAS No. 2091561-37-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H9NO3, with a molar mass of 191.18 g/mol. The compound features a cyclopentane ring fused with a pyridine structure, which is significant for its biological interactions. The presence of the carbonyl group (C=O) is crucial for its reactivity and ability to form hydrogen bonds with biological macromolecules.

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Interaction : It can interact with various receptors, influencing signaling pathways that are crucial in cellular processes.
  • Cytotoxic Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell LineIC50 (µg/mL)Reference
SGC-7901 (Gastric)2.5 ± 0.3
A549 (Lung)1.8 ± 0.2
HepG2 (Liver)3.0 ± 0.4

The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%. Lower IC50 values suggest higher potency against the respective cell lines.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the methyl ester and the position of substituents on the cyclopentane ring significantly affect the biological activity of the compound. For instance:

  • Substituent Variations : Introduction of electron-withdrawing groups increases cytotoxicity.
  • Ring Modifications : Alterations in ring saturation impact binding affinity to target enzymes.

Case Studies

A notable study explored the effects of this compound on human gastric cancer cells (SGC-7901). The study demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Summary of Findings

  • Cytotoxic Effects : Demonstrated significant inhibition of cancer cell proliferation.
  • Mechanistic Insights : Induced apoptosis through enzyme activation pathways.
  • Potential Applications : Further research is warranted to explore its use as a therapeutic agent in oncology.

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